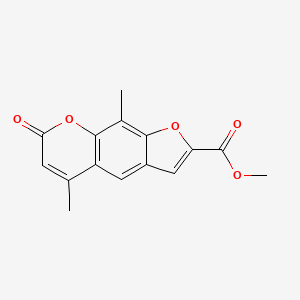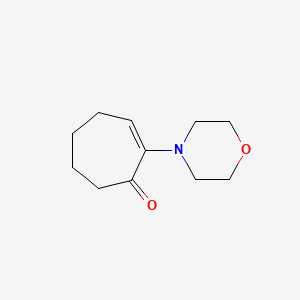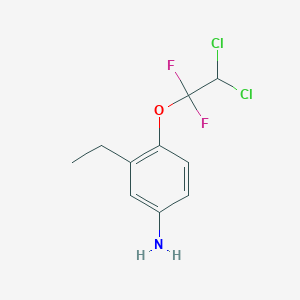
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline is a chemical compound known for its unique properties and potential applications in various fields of research. This compound is characterized by the presence of dichloro and difluoro groups attached to an ethoxy group, which is further connected to an aniline ring with an ethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline typically involves the reaction of 4-(2,2-dichloro-1,1-difluoroethoxy)benzene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dichloro or difluoro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Dichloro-1,1-difluoroethoxy)phenyl isocyanate
- 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- 2-Chloro-3-((4-(2,2-dichloro-1,1-difluoroethoxy)phenyl)sulfonyl)propanenitrile
Uniqueness
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline is unique due to its specific combination of dichloro and difluoro groups attached to an ethoxy group, along with an ethyl substituent on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60985-60-6 |
|---|---|
Molekularformel |
C10H11Cl2F2NO |
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
4-(2,2-dichloro-1,1-difluoroethoxy)-3-ethylaniline |
InChI |
InChI=1S/C10H11Cl2F2NO/c1-2-6-5-7(15)3-4-8(6)16-10(13,14)9(11)12/h3-5,9H,2,15H2,1H3 |
InChI-Schlüssel |
RZPAEODZVCQMOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N)OC(C(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


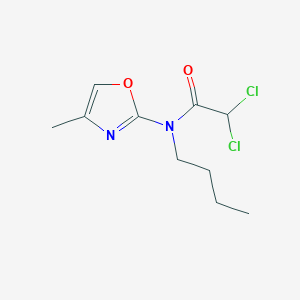
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
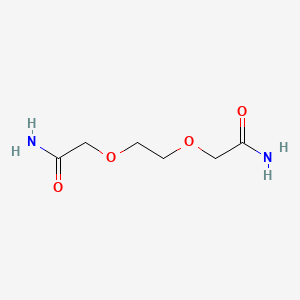


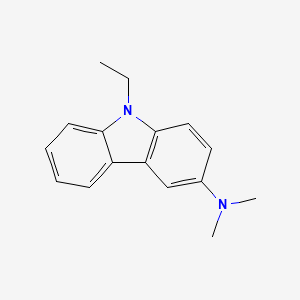
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
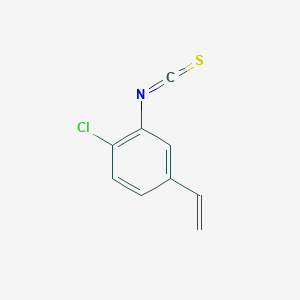
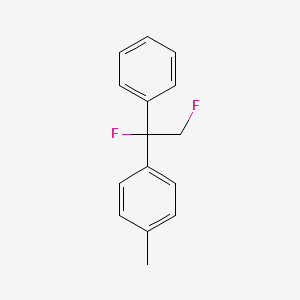
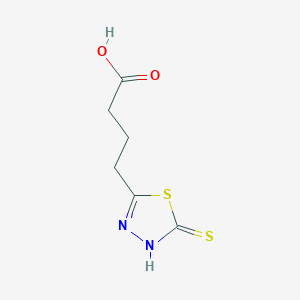
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
